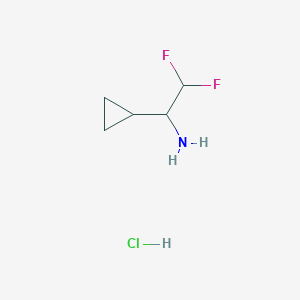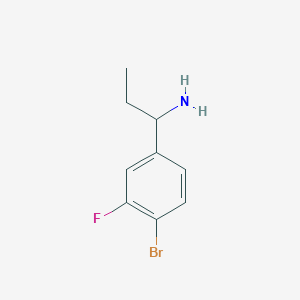
1-(4-Bromo-3-fluorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Advanced Material Synthesis
- Polymeric Fluorescence Emission : Research on nitrogen-containing organic compounds, including amine groups, has revealed new types of fluorescence emissions. Such materials, notably poly(amido amine) (PAMAM) dendrimers, show promising applications in the biomedical field due to their biocompatibility and unique fluorescent properties, which could be applicable for imaging and diagnostic purposes (Wang Shao-fei, 2011).
Environmental Science
- PFAS Removal : Amines, particularly amine-functionalized sorbents, have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Their mechanism involves electrostatic interactions, hydrophobic interactions, and the influence of sorbent morphology, suggesting that amine-functionalized materials could be beneficial for water purification technologies (M. Ateia et al., 2019).
Catalysis
- Reductive Amination : Transition-metal-catalyzed reductive amination processes employing hydrogen have been extensively investigated, demonstrating the role of amine functionalities in synthesizing primary, secondary, and tertiary alkyl amines. This process is crucial in the production of fine chemicals and pharmaceuticals, indicating that compounds with amine functionalities, similar to 1-(4-Bromo-3-fluorophenyl)propan-1-amine, could serve as substrates or intermediates in catalytic synthesis reactions (T. Irrgang & R. Kempe, 2020).
Biomedical Applications
- Bio-Adhesives : Inspired by mussel adhesive proteins, catechol-conjugated chitosan, which contains primary amine groups, has been developed for biomedical applications due to its excellent hemostatic ability and tissue adhesion. This suggests that amine-functionalized compounds could be utilized in developing new bio-adhesive materials for medical use (J. Ryu et al., 2015).
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYZBAKRHAVNAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

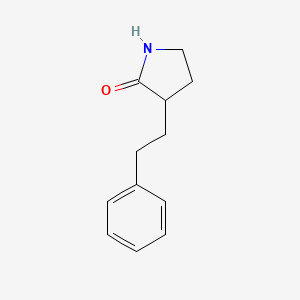
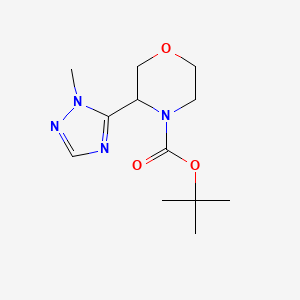

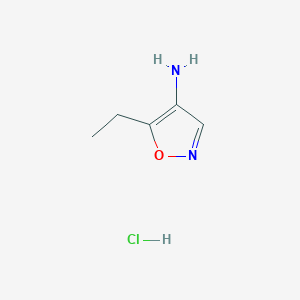

![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
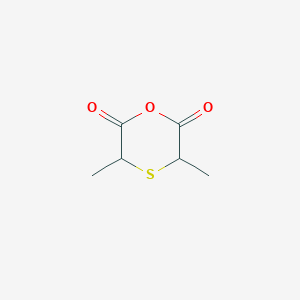
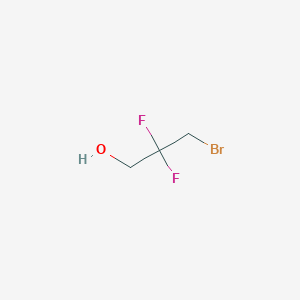
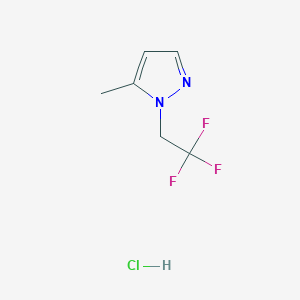
![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)
![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)
